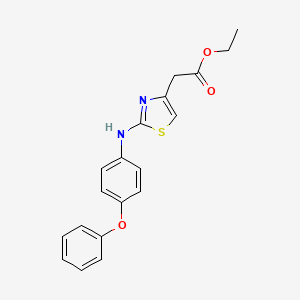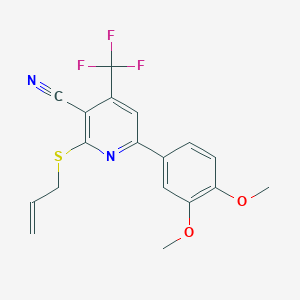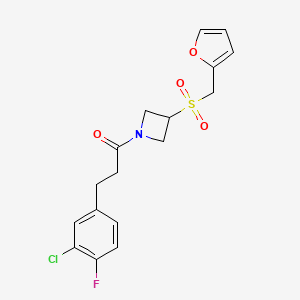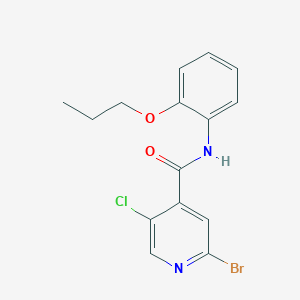![molecular formula C19H17ClN2O3S B2955948 (2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide CAS No. 1321814-17-8](/img/structure/B2955948.png)
(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity and Agricultural Applications
Compounds with chlorophenyl and thiazolyl groups have been studied for their potential herbicidal activity. For instance, derivatives similar to the specified compound have shown effectiveness as herbicides by inhibiting photosystem II (PSII) electron transport, a critical process in plant photosynthesis. This indicates potential applications in developing new herbicidal formulations for agricultural use (Wang et al., 2004).
Polymer Science and Materials Engineering
In polymer science, the incorporation of specific functional groups like those in the given compound can significantly influence the properties of polymers. Such modifications can lead to the development of polymers with unique characteristics, such as enhanced thermal stability, biodegradability, or specific interaction capabilities with other substances. Research has demonstrated the utility of similar structures in group transfer polymerization processes and the design of polymers for various applications, including bioplastics and controlled drug delivery systems (Raynaud et al., 2010).
Environmental Remediation and Sensing Technologies
Molecularly imprinted polymers (MIPs) with specific recognition sites for target molecules are of significant interest in environmental remediation and sensing technologies. Compounds with chlorophenyl and acrylamide functionalities can be used to create selective sorbents for the removal or detection of pollutants, such as pesticides, from environmental samples. This application is particularly relevant for monitoring and managing the quality of water and soil resources (Popov et al., 2009).
Renewable Energy and Photovoltaic Applications
Organic sensitizers, which are crucial for the efficiency of dye-sensitized solar cells (DSSCs), often contain functional groups similar to those in the specified compound. Such groups can improve the light-absorption characteristics and electron-transfer properties of sensitizers, leading to higher energy conversion efficiencies in solar cells. Research in this area focuses on designing molecules that can effectively convert incident light into electrical energy, contributing to the development of renewable energy technologies (Kim et al., 2006).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-22-17-14(24-2)9-10-15(25-3)18(17)26-19(22)21-16(23)11-8-12-6-4-5-7-13(12)20/h4-11H,1-3H3/b11-8+,21-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVHHKFKJCKYKJ-FECNMSLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C=CC3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)/C=C/C3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2955870.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2955873.png)

![N-cyclopropyl-1-[6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2955875.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955878.png)

![N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide](/img/structure/B2955881.png)


![N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide](/img/structure/B2955885.png)
![N-(3-chloro-4-methylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2955886.png)